molecular formula C17H22N4O B3072586 ((2-[4-(2-Methoxyphenyl)piperazin-1-yl]pyridin-3-yl)methyl)amine CAS No. 1016789-91-5

((2-[4-(2-Methoxyphenyl)piperazin-1-yl]pyridin-3-yl)methyl)amine

Cat. No.: B3072586
CAS No.: 1016789-91-5
M. Wt: 298.4 g/mol
InChI Key: VCCABYVYLPNGBV-UHFFFAOYSA-N
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Description

The compound ((2-[4-(2-Methoxyphenyl)piperazin-1-yl]pyridin-3-yl)methyl)amine (CAS: 1016789-91-5) is a piperazine derivative with a pyridine backbone and a 2-methoxyphenyl substituent. Its molecular formula is C₁₇H₂₂N₄O, and it has a molecular weight of 298.39 g/mol . The structure features a piperazine ring linked to a pyridin-3-ylmethyl group, with a methoxy group at the ortho position of the phenyl ring.

Properties

IUPAC Name

[2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-22-16-7-3-2-6-15(16)20-9-11-21(12-10-20)17-14(13-18)5-4-8-19-17/h2-8H,9-13,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCCABYVYLPNGBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=C(C=CC=N3)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2-[4-(2-Methoxyphenyl)piperazin-1-yl]pyridin-3-yl)methyl)amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 2-methoxyphenylamine with ethylene glycol in the presence of a catalyst.

    Substitution Reaction: The piperazine intermediate is then reacted with 3-chloromethylpyridine under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically requires optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

((2-[4-(2-Methoxyphenyl)piperazin-1-yl]pyridin-3-yl)methyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Reduced amine derivatives.

    Substitution: Alkyl-substituted derivatives at the methoxyphenyl group.

Scientific Research Applications

((2-[4-(2-Methoxyphenyl)piperazin-1-yl]pyridin-3-yl)methyl)amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ((2-[4-(2-Methoxyphenyl)piperazin-1-yl]pyridin-3-yl)methyl)amine primarily involves its interaction with alpha1-adrenergic receptors. By binding to these receptors, the compound inhibits the action of endogenous catecholamines like norepinephrine and epinephrine, leading to vasodilation and reduced blood pressure. This interaction is mediated through the G-protein-coupled receptor pathway, which ultimately results in the relaxation of smooth muscle cells in blood vessels .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of ((2-[4-(2-Methoxyphenyl)piperazin-1-yl]pyridin-3-yl)methyl)amine with structurally related analogs:

Structural Analogues with Aromatic Substituents

(4-Chloro-3-nitro-benzylidene)-[4-(2-methoxyphenyl)piperazin-1-yl]amine (CAS: 315216-82-1) Molecular Formula: C₁₈H₁₈ClN₅O₃ Key Features: Replaces the pyridin-3-ylmethyl group with a chloronitrobenzylidene moiety. This compound may exhibit higher metabolic stability but reduced solubility due to increased lipophilicity .

N-[(1R,3S)-3-isopropyl-3-({4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}carbonyl)cyclopentyl]-3-methyltetrahydro-2H-pyran-4-amine

  • Molecular Formula : C₂₇H₄₀F₃N₅O₃
  • Key Features : Incorporates a trifluoromethyl (-CF₃)-pyrimidine ring and a cyclopentyl group.
  • Comparison : The trifluoromethyl group enhances metabolic resistance and membrane permeability. The pyrimidine ring may engage in π-π stacking interactions absent in the target compound’s pyridine system. The larger molecular weight (512 g/mol) could limit blood-brain barrier penetration .

Piperazine Derivatives with Heterocyclic Systems

(2-Fluoro-5-pyridin-3-yl-phenyl)-{1-methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-amine

  • Molecular Formula : C₂₇H₁₈F₄N₈O
  • Key Features : Combines a benzoimidazole core with a fluorophenyl group and trifluoromethylimidazole.
  • Comparison : The fluorine atom increases lipophilicity, while the imidazole ring introduces hydrogen-bonding capability. Such structural complexity may enhance selectivity for kinase targets but complicate synthesis .

4-(2-[(6-methoxypyridin-3-yl)amino]-5-{[4-(methylsulfonyl)piperazin-1-yl]methyl}pyridin-3-yl)-6-methyl-1,3,5-triazin-2-amine Molecular Formula: C₂₁H₂₇N₉O₃S Key Features: Includes a triazine ring and methylsulfonyl-piperazine group. Comparison: The sulfonyl group (-SO₂CH₃) improves aqueous solubility but may reduce CNS penetration. The triazine ring could enhance binding to ATP pockets in enzymes, a feature absent in the target compound .

Substituted Phenylpiperazine Analogues

1-{6-[4-(4-fluorophenyl)piperazin-1-yl]-2-methylpyridin-3-yl}ethan-1-one

  • Molecular Formula : C₁₈H₂₀FN₃O
  • Key Features : Substitutes the methoxyphenyl group with a fluorophenyl moiety.
  • Comparison : Fluorine’s electronegativity may strengthen hydrogen bonding with receptors, while the ketone group introduces polarity. This compound’s lower molecular weight (313 g/mol) compared to the target (298 g/mol) suggests similar bioavailability but distinct electronic profiles .

Research Implications and Limitations

  • Electronic Effects : Methoxy groups (electron-donating) vs. nitro/fluoro (electron-withdrawing) substituents modulate receptor interactions and metabolic pathways.
  • Heterocyclic Diversity : Pyridine (target) vs. pyrimidine/triazine analogs offer distinct π-π stacking and hydrogen-bonding capabilities.
  • Data Gaps : Pharmacological data (e.g., IC₅₀, binding assays) are absent in the provided evidence, limiting direct functional comparisons.

Q & A

Basic: How can the synthesis of ((2-[4-(2-Methoxyphenyl)piperazin-1-yl]pyridin-3-yl)methyl)amine be optimized to improve yield and purity?

Methodological Answer:
Key steps include refluxing intermediates (e.g., 1-amino-4-methylpiperazine) with substrates under controlled conditions, followed by column chromatography (chloroform:methanol, 3:1 v/v) for purification . Crystallization from dimethylether enhances purity (85% yield reported for analogous compounds) . Monitoring reaction progress via TLC or HPLC ensures intermediate stability.

Advanced: What crystallographic refinement challenges arise when analyzing this compound, and how can SHELX software address them?

Methodological Answer:
SHELXL is ideal for small-molecule refinement, particularly for high-resolution or twinned data. Challenges include resolving disordered moieties (e.g., methoxyphenyl groups) and hydrogen bonding networks. Use SHELXPRO for macromolecular interface adjustments and SHELXD/E for experimental phasing in pipelines . Validate refinement with R-factor convergence (<5%) and electron density maps .

Basic: How to design receptor-binding assays targeting dopamine D2/D3 receptors using this compound?

Methodological Answer:
Radioligand competition assays with [³H]spiperone or [¹¹C]raclopride in transfected HEK-293 cells. Include cold ligands (e.g., haloperidol) to assess specificity. Measure IC₅₀ values via nonlinear regression, comparing to reference compounds like (E)-4,3,2-methoxy-cinnamoyl-amides . PET tracer analogs (e.g., MPPF) guide structural modifications for enhanced blood-brain barrier penetration .

Advanced: How to resolve discrepancies in receptor-binding affinity data across different assay platforms?

Methodological Answer:
Discrepancies may arise from receptor glycosylation states or assay conditions (e.g., buffer pH, temperature). Validate using orthogonal methods:

  • SPR (Surface Plasmon Resonance): Measures real-time binding kinetics (ka/kd).
  • Functional Assays: cAMP inhibition or β-arrestin recruitment (e.g., BRET).
    Normalize data to internal controls (e.g., quinpirole for D2 agonists) .

Basic: What methodologies assess the compound’s metabolic stability in vitro?

Methodological Answer:
Incubate with liver microsomes (human/rat) and NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over 60 minutes. Calculate half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ). Compare to stable analogs (e.g., 3-methylpyridin-4-amine derivatives) . Include CYP450 inhibitors (e.g., ketoconazole) to identify major metabolic pathways.

Advanced: How can 3D-QSAR models guide structural modifications to enhance biological activity?

Methodological Answer:
Generate a CoMFA/CoMSIA model using aligned analogs (e.g., 6-aryl-4-cycloamino-triazine-2-amines). Use steric, electrostatic, and hydrophobic fields to correlate substituent effects (e.g., 4-fluorophenyl vs. 4-trifluoromethoxy) with IC₅₀ values . Validate models with leave-one-out cross-validation (q² > 0.5) and external test sets (r² > 0.6).

Basic: What purification strategies mitigate by-product formation during synthesis?

Methodological Answer:

  • By-Product Removal: Use silica gel chromatography (gradient elution) for regioisomers.
  • Acidic/Base Washes: Eliminate unreacted amines or piperazine derivatives.
  • Recrystallization: Optimize solvent polarity (e.g., ether/hexane mixtures) .

Advanced: How to separate stereoisomers of structurally related analogs?

Methodological Answer:
Chiral HPLC with polysaccharide columns (e.g., Chiralpak IA) under isocratic conditions (hexane:isopropanol, 90:10). Confirm enantiomeric purity via optical rotation and NOESY NMR (e.g., (R)-4-[2-(methylsulfanyl)pyrimidin-4-yl] analogs) .

Basic: What enzymatic assays evaluate carbonic anhydrase inhibition?

Methodological Answer:
Use stopped-flow CO₂ hydration assay (pH 7.4, 25°C). Monitor absorbance at 348 nm for 10 seconds. Calculate KI values using Lineweaver-Burk plots. Compare to acetazolamide (reference inhibitor). Test isoform specificity (hCA I vs. II) .

Advanced: How to design in vitro toxicological profiling for lead optimization?

Methodological Answer:

  • Cytotoxicity: MTT assay in HEK-293/HepG2 cells (48-hour exposure).
  • hERG Inhibition: Patch-clamp electrophysiology (IC₅₀ < 10 µM acceptable).
  • Genotoxicity: Ames test (TA98/TA100 strains ± S9 activation).
    Prioritize analogs with selectivity indices >10 (cytotoxic vs. therapeutic targets) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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((2-[4-(2-Methoxyphenyl)piperazin-1-yl]pyridin-3-yl)methyl)amine
Reactant of Route 2
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((2-[4-(2-Methoxyphenyl)piperazin-1-yl]pyridin-3-yl)methyl)amine

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